Z-D-Glu-OH
Overview
Description
Mechanism of Action
Target of Action
Z-D-Glu-OH, also known as N-Cbz-D-glutamic acid, is a derivative of D-Glutamic acid . D-Glutamic acid is an unnatural isomer of L-Glutamic acid and is found in the bacterial cell wall peptidoglycan of both gram-positive and gram-negative bacteria .
Mode of Action
It is known that d-glu, a component of the peptidoglycan cell wall in bacteria, is produced by a plp-independent glutamate racemase . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
This compound likely affects the glutamine metabolic pathway . Glutamine metabolism plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . It is also involved in the assembly of important cellular building blocks, including nucleotides and amino acids .
Pharmacokinetics
It is known that amino acids and their derivatives influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These properties may impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
Given its role in glutamine metabolism, it is likely that this compound influences a range of cellular processes, including energy production, redox homeostasis, synthesis of metabolites that drive the tca cycle, generation of antioxidants to eliminate reactive oxygen species (ros), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Biochemical Analysis
Biochemical Properties
Z-D-Glu-OH plays a significant role in biochemical reactions. As a derivative of glutamic acid, it is involved in protein synthesis and other metabolic processes
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways due to its role as a glutamic acid derivative It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-D-Glu-OH is typically synthesized through the reaction of D-glutamic acid with a benzyloxycarbonylation reagent under appropriate conditions . The reaction involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz) group, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar benzyloxycarbonylation reactions. The process may include purification steps such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Z-D-Glu-OH undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl group, yielding D-glutamic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as hydrogen chloride in dioxane or trifluoroacetic acid can be used to remove the benzyloxycarbonyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the benzyloxycarbonyl group.
Major Products Formed:
D-Glutamic Acid: The primary product formed from the hydrolysis of this compound.
Scientific Research Applications
Chemistry: Z-D-Glu-OH is used as a building block in peptide synthesis. It serves as a protected form of D-glutamic acid, allowing for selective reactions in the synthesis of peptides and other complex molecules .
Biology: In biological research, this compound is used to study the role of D-glutamic acid in bacterial cell wall peptidoglycan. It helps in understanding the biosynthesis and function of bacterial cell walls .
Medicine: this compound is investigated for its potential in enzyme inhibition studies. It may inhibit proteases involved in cancer progression or viral infections, making it a valuable compound in medicinal chemistry.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Comparison with Similar Compounds
N-Carbobenzoxy-L-glutamic acid (Z-L-Glu-OH): Similar to Z-D-Glu-OH but with the L-isomer of glutamic acid.
N-Carbobenzoxy-D-aspartic acid (Z-D-Asp-OH): Another protected amino acid derivative with similar applications in peptide synthesis.
Uniqueness: this compound is unique due to its specific configuration as the D-isomer of glutamic acid. This configuration allows it to be used in studies related to bacterial cell wall synthesis and enzyme inhibition, distinguishing it from its L-isomer counterpart.
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCXMDXBIEMQG-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63648-73-7 | |
Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of Z-D-Glu-OH influence the properties of the resulting polyamide?
A1: The chirality of this compound plays a crucial role in dictating the three-dimensional structure and functionality of the synthesized polyamide. When polymerized with 4,4′-diaminodiphenylmethane (DADPM), this compound leads to the formation of a polymer with inherent chirality in its backbone []. This chirality manifests as a helical structure, confirmed by circular dichroism studies []. This helical conformation, directly stemming from the use of this compound, is crucial for the polyamide's ability to selectively transport enantiomers, demonstrating its potential for optical resolution applications [].
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